

Foundational Research on Dimethocaine (CAS No. 94-15-5): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (CAS No. 94-15-5), also known as larocaine, is a synthetic derivative of procaine with local anesthetic properties and significant central nervous system (CNS) stimulant effects. Originally synthesized in 1930 by Hoffmann-La Roche, it was briefly used in clinical practice before being withdrawn due to its psychoactive effects and potential for abuse.[1] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine levels, a mode of action it shares with cocaine, albeit with lower potency.[2][3] This technical guide provides a comprehensive overview of the foundational research on dimethocaine, including its synthesis, pharmacology, metabolism, and the experimental methodologies used to elucidate its biological activity. All quantitative data are summarized in structured tables, and key biological and experimental pathways are visualized using diagrams.

Chemical Synthesis

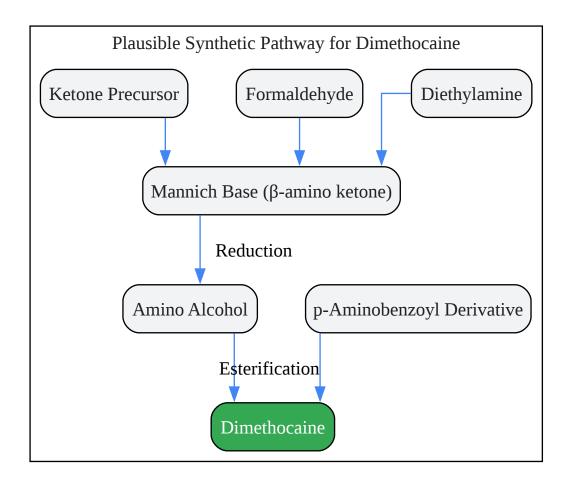
The original synthesis of dimethocaine was reported by Mannich and Wilder in 1932.[1] While the detailed, step-by-step protocol from the original publication is not readily available in modern databases, the synthesis is understood to be a variation of the Mannich reaction. This reaction typically involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine, followed by esterification.



A plausible synthetic route, based on the structure of dimethocaine (3-(diethylamino)-2,2-dimethylpropyl 4-aminobenzoate), would involve the following key steps:

- Mannich Reaction: Reaction of a suitable ketone with formaldehyde and diethylamine to introduce the diethylaminomethyl group.
- Reduction: Reduction of the keto group to a hydroxyl group.
- Esterification: Esterification of the resulting amino alcohol with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine, or directly with p-aminobenzoyl chloride or a derivative.

The following diagram illustrates a generalized logical workflow for the synthesis of dimethocaine.



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A generalized synthetic workflow for Dimethocaine.

Pharmacology and Mechanism of Action

Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of transporters responsible for the reuptake of dopamine from the synaptic cleft.[2] By blocking DAT, dimethocaine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission and its characteristic stimulant effects.[2]

Dopamine Transporter (DAT) Binding and Uptake Inhibition

In vitro studies have quantified dimethocaine's affinity for and inhibition of DAT, often in comparison to cocaine. These studies typically utilize radioligand binding assays and dopamine uptake inhibition assays in rat striatal synaptosomes or cells expressing the human dopamine transporter.

Compound	Ki for [3H]CFT Binding (μM)	IC50 for Dopamine Uptake (μM)
Dimethocaine	1.4	1.2
Cocaine	0.6	0.7

Table 1: Comparative in vitro activity of Dimethocaine and Cocaine at the Dopamine Transporter.[2]

In Vivo Effects on Dopamine Efflux

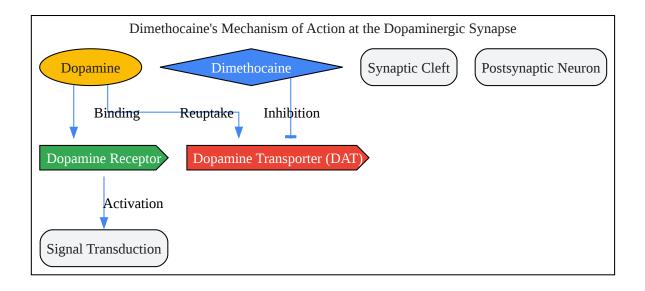
Microdialysis studies in awake rats have demonstrated that dimethocaine administration leads to a dose-dependent and reversible increase in extracellular dopamine levels in the striatum.[2]



Compound	Concentration	Increase in Dialysate Dopamine
Dimethocaine	1 mM	~12-fold
Cocaine	0.1 mM	~12-fold
Procaine	10 mM	~6-fold

Table 2: Effect of local anesthetics on dopamine efflux in rat striatum.[2]

The following diagram illustrates the signaling pathway affected by dimethocaine.



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Dimethocaine inhibits dopamine reuptake at the synapse.

Metabolism

The metabolism of dimethocaine has been studied in vivo in Wistar rats and in vitro using human liver microsomes.[4][5] It undergoes extensive Phase I and Phase II biotransformation.



The primary metabolic pathways are ester hydrolysis, deethylation, and hydroxylation, followed by N-acetylation and glucuronidation.[4][5]

Phase I Metabolism

Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.

- Ester Hydrolysis: Cleavage of the ester bond, a common metabolic pathway for estercontaining drugs.
- N-Deethylation: Removal of one or both ethyl groups from the diethylamino moiety. P450
 3A4 is the predominant enzyme responsible for deethylation.[2][3]
- Hydroxylation: Addition of a hydroxyl group to the aromatic ring. P450 2D6 plays a major role in this hydroxylation process.[2][3]

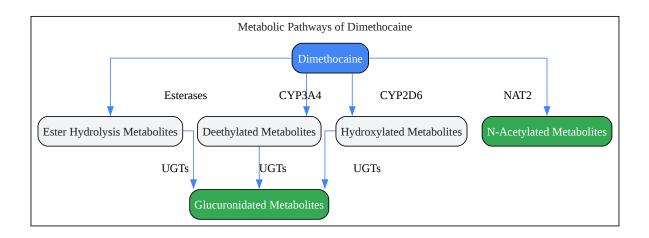
Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

- N-Acetylation: Acetylation of the primary aromatic amine group. This reaction is exclusively catalyzed by N-acetyltransferase 2 (NAT2).[2][6]
- Glucuronidation: Conjugation with glucuronic acid.

The following diagram illustrates the metabolic pathways of dimethocaine.





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Overview of Dimethocaine's metabolic fate.

Experimental Protocols Dopamine Transporter (DAT) Binding Assay ([3H]CFT)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

- Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCI) and centrifuged to obtain a crude synaptosomal membrane preparation. The pellet is resuspended in the assay buffer.
- Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]CFT (a cocaine analog) and varying concentrations of the test compound (dimethocaine).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.



- Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting nonspecific binding from total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

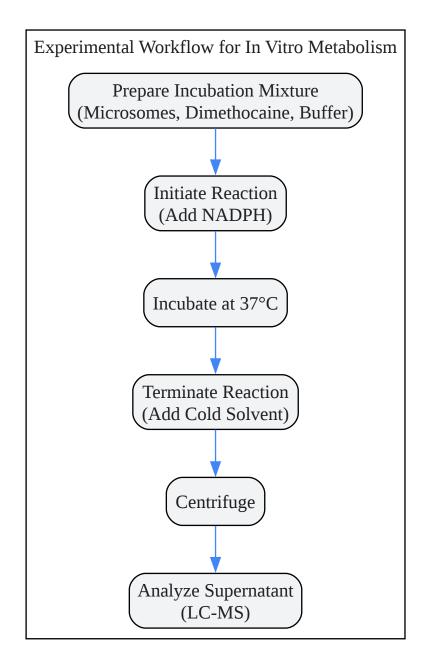
In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound using human liver microsomes.

- Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, the test compound (dimethocaine), and a NADPH-generating system (or NADPH) in a phosphate buffer (pH 7.4).
- Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.
- Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.
- Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
- Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS)
 to identify and quantify the metabolites formed.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.





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Workflow for in vitro drug metabolism studies.

Conclusion

Dimethocaine serves as a valuable research tool for understanding the structure-activity relationships of dopamine transporter inhibitors. Its well-characterized pharmacology and metabolism provide a foundational basis for the development of novel CNS-active compounds. The experimental protocols detailed herein represent standard methodologies for the in vitro



characterization of such molecules. Further research into the specific metabolites and their potential pharmacological activity could provide deeper insights into the overall effects of dimethocaine.

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